molecular formula C14H17NO2 B511075 (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine CAS No. 436096-80-9

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B511075
CAS No.: 436096-80-9
M. Wt: 231.29g/mol
InChI Key: CTXDDINRILVKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29g/mol. The purity is usually 95%.
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Scientific Research Applications

Chirality and Synthesis of Amino Acids

The compound is involved in the enantioselective synthesis of furan-2-yl amines and amino acids. A notable synthesis process involves the reduction of O-benzyl furan-2-yl ketone oximes to chiral amines, with the chirality controlled by the choice of the oxime's geometrical isomer. This process also extends to the production of amino acids through the oxidation of the furan ring (Demir et al., 2003).

Azulene Derivatives Synthesis

The compound is used in reactions involving 2H-cyclohepta[b]furan-2-one derivatives to produce azulene derivatives. The process involves the reaction with various compounds like malonitrile and cyanoacetamide, leading to trisubstituted azulene derivatives (Nozoe et al., 1971).

Biological Activity Study

Some derivatives of the compound have been synthesized for biological activity studies, such as in the brine shrimp lethality test (BST). Certain aminomethyl derivatives of eugenol, related to (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine, show toxicity in BST, indicating their potential for further bioactivity studies (Rudyanto et al., 2014).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13/h3-9,15H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXDDINRILVKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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